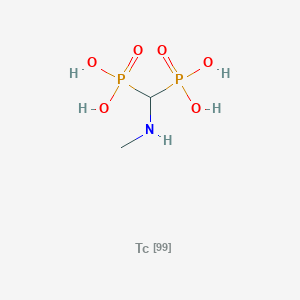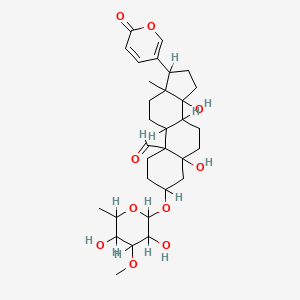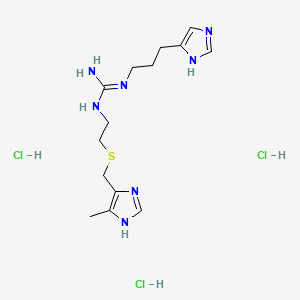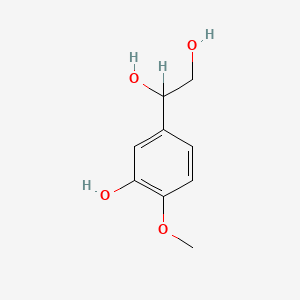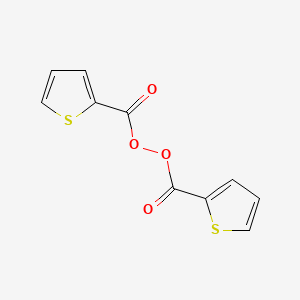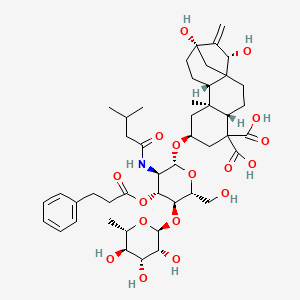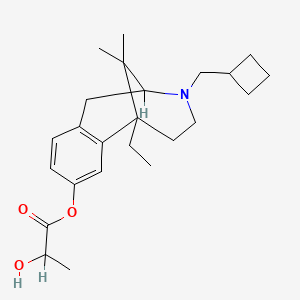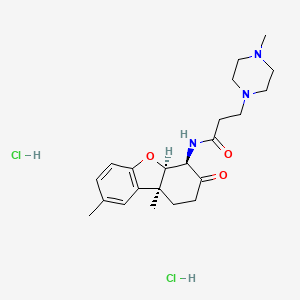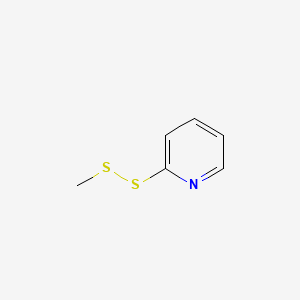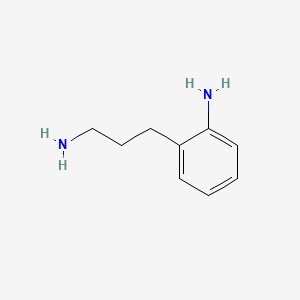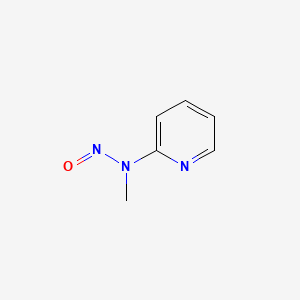
2-Nitrosomethylaminopyridine
説明
2-Nitrosomethylaminopyridine is a chemical compound with the molecular formula C6H7N3O. It is a member of the nitrosamine family, which are compounds containing the nitroso functional group attached to an amine. This compound is known for its potential carcinogenic properties and is used in various scientific research applications.
作用機序
Target of Action
It is known that n-nitroso compounds (nncs), a group to which 2-nitrosomethylaminopyridine belongs, are generally associated with carcinogenic activity .
Mode of Action
The acute oral toxicity of nncs is believed to depend on three factors: the polarizability, the ionization potential (ip), and the presence/absence and frequency of c–o bond .
Biochemical Pathways
Nncs are known to interact with various biochemical pathways, leading to their toxic effects .
Result of Action
The result of the action of this compound is primarily associated with carcinogenic activity. The Carcinogenic Potency Database (CPDB) includes results on carcinogenic potency (TD50) in each species and target sites in males and females .
生化学分析
Biochemical Properties
2-Nitrosomethylaminopyridine plays a significant role in biochemical reactions, particularly in the context of its interaction with enzymes and proteins. It is known to interact with cytochrome P450 enzymes, which are involved in its metabolic activation. The compound undergoes nitrosation, leading to the formation of reactive intermediates that can bind to DNA and proteins, potentially causing mutations and carcinogenesis . The interactions of this compound with these biomolecules are crucial for understanding its biochemical behavior and potential health risks.
Cellular Effects
This compound has been shown to exert various effects on different cell types and cellular processes. It can induce cytotoxicity and apoptosis in certain cell lines, primarily through the generation of reactive oxygen species (ROS) and subsequent oxidative stress . The compound also affects cell signaling pathways, including the activation of stress response pathways such as the p53 pathway. Additionally, this compound can alter gene expression and disrupt cellular metabolism, leading to impaired cell function and viability .
Molecular Mechanism
The molecular mechanism of action of this compound involves its metabolic activation by cytochrome P450 enzymes, resulting in the formation of reactive intermediates. These intermediates can covalently bind to DNA, leading to the formation of DNA adducts and subsequent mutations . The compound also inhibits certain enzymes involved in DNA repair, further exacerbating its genotoxic effects. Additionally, this compound can modulate gene expression by affecting transcription factors and signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to the formation of degradation products with different biochemical properties . Long-term exposure to this compound in in vitro and in vivo studies has shown persistent cytotoxic and genotoxic effects, indicating its potential for causing long-term cellular damage .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may induce mild cytotoxicity and oxidative stress, while higher doses can lead to severe toxicity and carcinogenesis . Threshold effects have been observed, where a certain dosage level is required to elicit significant biological responses. High doses of this compound have been associated with adverse effects such as liver damage, tumor formation, and systemic toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. The compound undergoes nitrosation and subsequent metabolic activation, leading to the formation of reactive intermediates that can interact with cellular macromolecules . These metabolic pathways are crucial for understanding the compound’s bioactivation and its potential to cause cellular damage and carcinogenesis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can diffuse across cell membranes and accumulate in different cellular compartments . It may also interact with specific transporters and binding proteins that facilitate its distribution within the body. The localization and accumulation of this compound in specific tissues can influence its biological effects and toxicity .
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound can localize to the nucleus, where it interacts with DNA and affects gene expression . It may also be found in the cytoplasm, where it can interact with various enzymes and proteins involved in cellular metabolism. The targeting signals and post-translational modifications of this compound influence its localization to specific cellular compartments and organelles .
準備方法
Synthetic Routes and Reaction Conditions: 2-Nitrosomethylaminopyridine can be synthesized through the nitrosation of N-methyl-2-aminopyridine. The reaction typically involves the use of nitrosating agents such as sodium nitrite (NaNO2) in the presence of an acid like hydrochloric acid (HCl). The reaction is carried out under controlled temperature conditions to ensure the formation of the desired nitrosamine compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity of the compound. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: The compound can be reduced to form N-methyl-2-aminopyridine.
Substitution: It can participate in substitution reactions where the nitroso group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: N-methyl-2-aminopyridine.
Substitution: Compounds with different functional groups replacing the nitroso group.
科学的研究の応用
2-Nitrosomethylaminopyridine is used extensively in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: It serves as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its biological activity and potential effects on living organisms.
Medicine: Research is conducted to understand its carcinogenic properties and its potential role in cancer research.
Industry: It is used in the development of various industrial chemicals and materials.
類似化合物との比較
- N-nitrosodimethylamine
- N-nitrosodiethylamine
- N-nitrosomorpholine
These compounds are also studied for their carcinogenic properties and are used in various research applications.
特性
IUPAC Name |
N-methyl-N-pyridin-2-ylnitrous amide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O/c1-9(8-10)6-4-2-3-5-7-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJDNMDMNPIKDCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=N1)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4021050 | |
| Record name | 2-Nitrosomethylaminopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4021050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16219-98-0 | |
| Record name | N-Methyl-N-nitroso-2-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16219-98-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Nitrosomethylaminopyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016219980 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Nitrosomethylaminopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4021050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-NITROSOMETHYLAMINOPYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/739F0M5S0H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


